4-{[(4-Methoxyphenyl)sulfonyl]oxy}benzoic acid
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Overview
Description
4-{[(4-Methoxyphenyl)sulfonyl]oxy}benzoic acid is an organic compound that features a benzoic acid core with a sulfonyl and methoxyphenyl group attached
Scientific Research Applications
4-{[(4-Methoxyphenyl)sulfonyl]oxy}benzoic acid has several applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Methoxyphenyl)sulfonyl]oxy}benzoic acid typically involves the reaction of 4-methoxyphenol with benzoic acid derivatives under specific conditions. One common method includes the use of palladium-catalyzed direct arylation, which is highly effective for synthesizing such compounds . Another approach involves the Friedel-Crafts reaction, where toluene and succinic anhydride are catalyzed by a Lewis acid such as aluminum chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of palladium-catalyzed reactions and Friedel-Crafts reactions are common in industrial settings due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Methoxyphenyl)sulfonyl]oxy}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the sulfonyl group, leading to different derivatives.
Substitution: The methoxy and sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or aluminum chloride for specific reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzoquinone derivatives, while reduction can yield various hydroxybenzoic acid derivatives .
Mechanism of Action
The mechanism of action of 4-{[(4-Methoxyphenyl)sulfonyl]oxy}benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The sulfonyl and methoxyphenyl groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: Similar in structure but with a boronic acid group instead of a benzoic acid group.
4-Methoxyphenol: Lacks the sulfonyl group but has a similar methoxyphenyl structure.
Butyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate: A derivative with a butyl ester group.
Uniqueness
4-{[(4-Methoxyphenyl)sulfonyl]oxy}benzoic acid is unique due to its combination of a benzoic acid core with both sulfonyl and methoxyphenyl groups. This unique structure imparts specific chemical properties and reactivity that are valuable in various applications .
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonyloxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O6S/c1-19-11-6-8-13(9-7-11)21(17,18)20-12-4-2-10(3-5-12)14(15)16/h2-9H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOCFGGNQSAPMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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